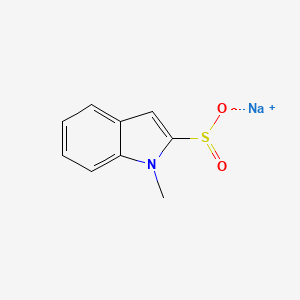

sodium 1-methyl-1H-indole-2-sulfinate

Description

Significance of Indole (B1671886) Derivatives in Chemical Research

The indole core, an aromatic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in chemical research, particularly in the fields of medicinal chemistry and natural products. nih.govcreative-proteomics.com This structural motif is present in a vast array of biologically active natural products, most notably indole alkaloids, which exhibit diverse and potent physiological effects. nih.gov The essential amino acid tryptophan, a fundamental building block in most living organisms, features an indole ring, highlighting its central role in biochemistry. creative-proteomics.com

In medicinal chemistry, indole derivatives have become a cornerstone for drug discovery and development due to their ability to interact with a wide range of biological targets. nih.govbioengineer.org The versatility of the indole ring allows for substitutions at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to achieve desired therapeutic outcomes. nih.gov This has led to the development of numerous indole-containing drugs with applications across multiple therapeutic areas. For instance, indole derivatives are key components in anticancer agents like vinca (B1221190) alkaloids (vinblastine and vincristine), which function by inhibiting tubulin polymerization. nih.gov They also form the structural basis for antiviral drugs, anti-inflammatory agents, and treatments for neurodegenerative diseases. nih.govresearchgate.net The ongoing research interest is focused on synthesizing novel indole compounds to combat drug-resistant cancers and pathogens, underscoring the enduring importance of this scaffold in addressing significant healthcare challenges. nih.govnih.gov

The following table provides examples of significant indole derivatives and their primary areas of application, illustrating the scaffold's broad impact.

| Compound Name | Class/Application | Significance |

| Tryptophan | Amino Acid | Essential amino acid; precursor to serotonin (B10506) and melatonin. creative-proteomics.com |

| Serotonin | Neurotransmitter | Regulates mood, appetite, and sleep. |

| Vinblastine | Anticancer Agent | Vinca alkaloid used in chemotherapy; inhibits microtubule formation. nih.gov |

| Indomethacin | Anti-inflammatory | Non-steroidal anti-inflammatory drug (NSAID). |

| Arbidol | Antiviral Drug | Broad-spectrum antiviral used against influenza viruses. researchgate.net |

Role of Sulfinate Anions as Versatile Reagents in Organic Transformations

Sulfinate anions (RSO₂⁻), typically used as their stable salt forms (e.g., sodium sulfinates, RSO₂Na), are highly versatile and valuable reagents in modern organic synthesis. nih.gov Compared to more reactive organosulfur compounds like sulfonyl chlorides, sulfinate salts are generally odorless, bench-stable, and moisture-insensitive solids, which makes them easy to handle and store. nih.govconcordia.ca Their utility stems from the multiple reaction pathways they can engage in, acting as nucleophiles, electrophiles, or radical precursors depending on the reaction conditions. nih.gov

One of the most prominent roles of sulfinate anions is as nucleophiles for the formation of carbon-sulfur (C–S) bonds, a critical transformation for synthesizing sulfones. researchgate.net The alkylation of sulfinate salts with alkyl halides is a long-established method for preparing alkyl sulfones. researchgate.net More recently, transition-metal-catalyzed cross-coupling reactions have expanded the scope to include the synthesis of aryl and vinyl sulfones. nih.govresearchgate.net The sulfinate anion is an ambident nucleophile, meaning it can react at either the sulfur or oxygen atom. researchgate.net While reaction at the sulfur atom to form sulfones is most common, O-alkylation can occur to yield sulfinate esters. researchgate.net

Furthermore, sodium sulfinates are indispensable precursors for other important sulfur-containing functional groups. nih.gov They are widely used in the synthesis of:

Sulfonamides: through the formation of nitrogen-sulfur (N–S) bonds. nih.govorganic-chemistry.org

Thiosulfonates: via sulfur-sulfur (S–S) bond formation. nih.gov

Sulfides: where the sulfinate acts as a sulfenylating agent (RS–). nih.gov

The ability to generate sulfonyl radicals (RSO₂•) from sulfinate salts under oxidative conditions has opened up a vast area of radical chemistry, enabling a wide range of addition and cyclization reactions. acs.org This multifaceted reactivity makes sulfinate anions powerful building blocks for the construction of diverse and complex organosulfur compounds. nih.gov

Contextualization of Sodium 1-Methyl-1H-Indole-2-Sulfinate within Sulfinate and Indole Chemistry

This compound is a specific chemical entity that combines the features of both the indole scaffold and the sulfinate anion. Its structure consists of a 1-methylindole (B147185) core functionalized at the C2 position with a sodium sulfinate group (–SO₂Na). This particular arrangement places it at the intersection of indole chemistry and organosulfur synthesis.

While extensive research has focused on the functionalization of the indole C3 position, direct and regioselective functionalization at the C2 position has historically been more challenging. However, recent advancements have enabled the synthesis of 2-substituted indoles. acs.org Specifically, methods for the direct 2-sulfonylation of indoles using sodium sulfinates have been developed. acs.org An iodine-catalyzed reaction between various indoles and sodium sulfinates allows for the one-pot synthesis of 2-arylsulfonyl indoles at room temperature. acs.org

In this context, this compound can be viewed as either a key synthetic intermediate or a target molecule in its own right. It represents a stable, isolable form of a 1-methyl-1H-indole-2-sulfinic acid. As a reagent, it possesses the nucleophilic character of a sulfinate anion, making it a potential precursor for a variety of 2-substituted indolyl sulfones, sulfonamides, and other derivatives via reactions that form new bonds at the sulfur atom. The presence of the methyl group at the N1 position prevents complications from N-H reactivity and can influence the electronic properties of the indole ring system.

Overview of Research Trajectories for the Chemical Compound

Direct research focusing exclusively on this compound is not extensively documented in publicly available literature. However, its research trajectory can be understood through the broader goals of contemporary organic and medicinal chemistry. The primary interest in a molecule like this lies in its potential as a versatile building block for the synthesis of more complex, biologically active molecules.

The key research trajectories involving this compound are likely to be:

Synthesis of Novel Indolyl Sulfones: The most direct application is its use as a nucleophile. Researchers would likely explore its reaction with a wide range of electrophiles (e.g., alkyl halides, aryl halides) to synthesize a library of 1-methyl-1H-indole-2-yl sulfones. Indolylarylsulfones are a class of compounds that have attracted significant attention in medicinal chemistry for their potential antiviral, anticancer, and antibacterial activities. acs.org

Development of New Synthetic Methodologies: The compound could serve as a model substrate for developing new cross-coupling reactions or other bond-forming strategies. Research could focus on novel catalytic systems that enable the efficient coupling of the indole-2-sulfinate moiety with challenging reaction partners, expanding the toolkit of synthetic chemists.

Exploration as a Precursor for C2-Functionalized Indoles: The sulfinate group can sometimes act as a leaving group or be transformed into other functionalities. Research might investigate the conversion of the sulfinate group at the C2 position into other substituents, providing an alternative route to otherwise inaccessible 2-substituted indole derivatives. For example, methods have been developed for the sulfenylation of indoles using sodium sulfinates to create 3-mercaptoindoles, suggesting the sulfinate group's potential for transformation. researchgate.net

Properties

Molecular Formula |

C9H8NNaO2S |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

sodium;1-methylindole-2-sulfinate |

InChI |

InChI=1S/C9H9NO2S.Na/c1-10-8-5-3-2-4-7(8)6-9(10)13(11)12;/h2-6H,1H3,(H,11,12);/q;+1/p-1 |

InChI Key |

XHJQNRXFYHOHOZ-UHFFFAOYSA-M |

Canonical SMILES |

CN1C2=CC=CC=C2C=C1S(=O)[O-].[Na+] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Indole Sulfinates

Electrophilic and Nucleophilic Reactivity of the Sulfinate Moiety

Sodium 1-methyl-1H-indole-2-sulfinate possesses a sulfinate moiety that exhibits both electrophilic and nucleophilic characteristics, making it a versatile reagent in organic synthesis. The sulfur atom in the sulfinate group can act as a nucleophile, participating in reactions with various electrophiles. This nucleophilicity is a key aspect of its reactivity, enabling the formation of new sulfur-carbon and sulfur-heteroatom bonds.

Conversely, the sulfinate group can also exhibit electrophilic behavior under certain conditions. For instance, in the presence of an oxidizing agent, the sulfinate can be converted to a more electrophilic species, which can then react with nucleophiles. This dual reactivity allows for a wide range of chemical transformations.

Regioselectivity in Indole (B1671886) Functionalization

The functionalization of the indole ring is a critical aspect of its chemistry, with the C-2 and C-3 positions being the most reactive sites. The regioselectivity of these reactions is influenced by various factors, including the nature of the substituent on the nitrogen atom and the reaction conditions.

The C-2 position of the indole ring is a primary site for sulfonylation and sulfenylation reactions. A facile and general method for the regioselective C-2 sulfonylation of indoles has been described, which is mediated by molecular iodine. nih.govelsevierpure.comdatapdf.com This reaction proceeds under mild conditions, at room temperature, and provides 2-sulfonylated products in high yields. nih.govelsevierpure.com

The mechanism for the iodine-mediated C-2 sulfonylation of indoles involves the reaction of the indole with iodine to form an intermediate that is then attacked by the sulfinate. researchgate.net This process is highly regioselective for the C-2 position.

While the C-2 position is favored for sulfonylation, the C-3 position of the indole ring is also a site of significant reactivity. researchgate.net The C-3 position is typically the most nucleophilic site in the indole ring, making it susceptible to attack by electrophiles. researchgate.netnih.gov This can lead to competing reaction pathways, where functionalization occurs at the C-3 position instead of, or in addition to, the C-2 position. acs.org

The choice of reagents and reaction conditions can be used to control the regioselectivity of indole functionalization. For example, in palladium-catalyzed reactions, the choice of ligand can switch the regioselectivity between the C-2 and C-3 positions. nih.gov

The substituent on the nitrogen atom of the indole ring plays a crucial role in modulating its reactivity and regioselectivity. The presence of a methyl group at the N-1 position, as in this compound, influences the electronic properties of the indole ring and can affect the outcome of functionalization reactions.

N-substitution can impact the nucleophilicity of the indole ring and can also exert steric effects that influence the regioselectivity of reactions. mdpi.comresearchgate.net For instance, in certain reactions, the presence of an N-substituent can direct functionalization to a specific position on the indole ring. acs.orgacs.org

Diverse Bond-Forming Reactions Utilizing Sodium Sulfinates

Sodium sulfinates are versatile reagents that can be used in a variety of bond-forming reactions, particularly for the formation of sulfur-carbon bonds. researchgate.netnih.govrsc.org These reactions are valuable for the synthesis of a wide range of organosulfur compounds.

This compound is a valuable precursor for the synthesis of various sulfur-containing compounds through S-C bond formation. nih.gov

Sulfones: Sulfones can be synthesized through the reaction of sodium sulfinates with various electrophiles.

Vinyl Sulfones: Vinyl sulfones are important synthetic intermediates and can be prepared from the reaction of alkenes with sodium arene sulfinates. organic-chemistry.orgorganic-chemistry.org A variety of methods exist for this transformation, including those mediated by potassium iodide and sodium periodate, organic-chemistry.org as well as those catalyzed by copper. organic-chemistry.org

Allylic Sulfones: Allylic sulfones are another class of valuable organosulfur compounds that can be synthesized from sodium sulfinates. researchgate.netorganic-chemistry.org These reactions often involve the use of catalysts to promote the formation of the allylic C-S bond. organic-chemistry.orgorganic-chemistry.org

Beta-Keto Sulfones: Beta-keto sulfones can be synthesized through the reaction of ketones or alkynes with sodium sulfinates. researchgate.netlppcollegerisod.ac.inresearchgate.net These reactions provide a direct route to this important class of compounds.

Table 1: Examples of S-C Bond Forming Reactions with Sodium Sulfinates

| Product Type | Reactants | Reaction Conditions | Reference |

| Vinyl Sulfones | Alkenes, Sodium Arene Sulfinates | KI, NaIO4, Acetic Acid, MeCN, Room Temp | organic-chemistry.org |

| Allylic Sulfones | Allylic Alcohols, Sodium Sulfinates | Pd(OAc)2, PPh3, Et3B | organic-chemistry.org |

| Beta-Keto Sulfones | Ketones, Sodium Sulfinates | DMSO, HBr | researchgate.net |

| Beta-Keto Sulfones | Alkynes, Sodium Sulfinates | BF3·OEt2 | researchgate.net |

N-S Bond Formation (e.g., Sulfonamides)

The synthesis of sulfonamides, a crucial functional group in many pharmaceuticals, represents a significant application of sodium sulfinates. d-nb.infonih.gov The reaction of this compound with primary or secondary amines provides a direct route to the corresponding N-substituted indole-2-sulfonamides. This transformation can be achieved under various conditions, most notably through metal-free, iodine-mediated oxidative coupling. nih.govrsc.orgresearchgate.net

In a typical iodine-mediated procedure, reagents such as molecular iodine (I₂) or ammonium (B1175870) iodide (NH₄I) are used to facilitate the N-S bond formation. d-nb.infonih.gov Mechanistic studies suggest that the reaction may proceed through a radical pathway. The process is believed to be initiated by the reaction between the sulfinate salt and iodine to form a sulfonyl iodide intermediate in situ. d-nb.infonih.gov This intermediate can then decompose to generate a sulfonyl radical (RSO₂•). The subsequent reaction of this highly reactive species with an amine leads to the formation of the sulfonamide product. d-nb.infonih.gov These methods are valued for their operational simplicity, broad substrate scope, and avoidance of toxic metal catalysts. nih.govfigshare.comnih.gov

| Mediator/Oxidant | Amine Substrate | Solvent | Temperature | Key Features | Reference |

|---|---|---|---|---|---|

| NH₄I | Aromatic & Aliphatic | CH₃CN | 80°C | Simple, effective, high functional group tolerance. | d-nb.infonih.gov |

| I₂ | Aromatic & Aliphatic | H₂O | Room Temp | Eco-friendly, sub-stoichiometric iodine amount. | nih.gov |

| I₂ | Primary & Secondary | Not specified | Room Temp | Metal-free, good to excellent yields. | nih.govresearchgate.net |

| I₂/TBHP | Tertiary Amines | H₂O | Not specified | Oxidative C-N bond cleavage to form sulfonamide. | nih.gov |

S-S Bond Formation (e.g., Thiosulfonates, Disulfides)

This compound can also undergo reactions to form sulfur-sulfur bonds, leading to the synthesis of thiosulfonates and disulfides. These moieties are important in their own right and as intermediates in further synthetic transformations. researchgate.netbeilstein-journals.org

Thiosulfonates: The formation of thiosulfonates from sulfinate salts can occur through several distinct pathways. Symmetrical thiosulfonates can be synthesized via a disproportionate coupling or reductive coupling of the sodium sulfinate. nih.gov For instance, catalyst-free methods using hydroiodic acid in water have been developed for the efficient synthesis of thiosulfonates from sodium sulfinates. researchgate.netnih.govresearchgate.net These reactions are often rapid and environmentally benign. researchgate.netresearchgate.net Unsymmetrical thiosulfonates can be prepared through the cross-coupling of sodium sulfinates with thiols or disulfides. nih.govorganic-chemistry.org These reactions are frequently catalyzed by transition metals like iron(III) or copper, which promote the in-situ formation and subsequent coupling of sulfenyl and sulfonyl radicals under aerobic conditions. nih.govorganic-chemistry.org

Disulfides: Symmetrical disulfides can be generated from sodium sulfinates under reducing conditions, often via a thiosulfonate intermediate. beilstein-journals.orgsemanticscholar.org A notable method involves the use of a tetrabutylammonium (B224687) iodide (TBAI)/H₂SO₄ system, which facilitates the conversion of sodium sulfinates to symmetrical disulfides without the need for external redox reagents. beilstein-journals.org It has also been shown that thiosulfonates, formed from sulfinates in an aqueous medium, can be further transformed into the corresponding disulfides by changing the solvent to ethanol. researchgate.netresearchgate.net

| Product | Method | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Thiosulfonates (Symmetrical) | Reductive Coupling | Hydroiodic Acid (HI) | Catalyst-free, rapid, aqueous phase. | researchgate.netnih.govresearchgate.net |

| Thiosulfonates (Unsymmetrical) | Cross-Coupling | FeCl₃ / O₂ | Coupling with thiols via radical pathway. | nih.govorganic-chemistry.org |

| Thiosulfonates (Unsymmetrical) | Cross-Coupling | CuI-Phen·H₂O / O₂ | Coupling with thiols. | nih.gov |

| Disulfides (Symmetrical) | Reductive Coupling | TBAI / H₂SO₄ | No additional redox reagents needed. | beilstein-journals.org |

Metal-Catalyzed and Metal-Free Coupling Reactions

Indole sulfinates are highly versatile partners in a broad spectrum of metal-catalyzed and metal-free coupling reactions, enabling the formation of various carbon-sulfur and carbon-carbon bonds. researchgate.netmdpi.com The sulfinate moiety can act as a nucleophilic or electrophilic component or serve as a precursor to a sulfonyl radical, depending on the reaction conditions and the catalytic system employed. nih.govresearchgate.net Common catalysts for these transformations include complexes of palladium, nickel, and copper. researchgate.netnih.govacs.org

Sodium sulfinates have gained prominence as coupling partners for various organometallic reagents, in some cases serving as effective substitutes for traditional organometallics like boronic acids in palladium-catalyzed reactions. researchgate.netresearchgate.net This approach allows for the construction of C-S and C-C bonds under relatively mild conditions.

Prominent examples include:

Coupling with Organoboronic Acids: In the presence of a copper(II) catalyst and a ligand such as 1,10-phenanthroline, sodium sulfinates can undergo cross-coupling with aryl and alkenylboronic acids to yield the corresponding sulfones. researchgate.net

Coupling with Grignard Reagents: Desulfinative cross-coupling reactions between heteroaryl sulfinates and Grignard reagents can proceed even in the absence of a transition metal catalyst, providing a direct route to C-C coupled products.

Coupling with Organoindium Reagents: Palladium-catalyzed cross-coupling reactions have been demonstrated with triorganoindium reagents. nih.gov

These reactions significantly expand the synthetic utility of indole sulfinates, allowing for their incorporation into complex molecular architectures. nih.gov

Homocoupling reactions of sodium sulfinates provide pathways to symmetrical molecules. As detailed in section 3.3.3, the formation of symmetrical disulfides from two equivalents of a sodium sulfinate is a prime example of a homocoupling process. beilstein-journals.org This transformation can be efficiently mediated by systems such as TBAI/H₂SO₄. beilstein-journals.org Similarly, the disproportionation of sodium sulfinates to yield symmetrical thiosulfonates can also be classified as a homocoupling reaction. nih.gov These reactions are valuable for the straightforward synthesis of symmetrical sulfur-containing compounds from a single, readily available precursor. semanticscholar.org

Sodium sulfinates are excellent precursors to sulfonyl radicals (RSO₂•), which are key intermediates in a vast number of synthetic transformations. researchgate.netresearchgate.net The generation of these radicals can be initiated through various means, including chemical oxidation, electrochemistry, or, more recently, visible-light photoredox catalysis. nih.govresearchgate.netdntb.gov.ua

The involvement of sulfonyl radicals derived from this compound enables a range of reactions:

Sulfonylation of C-C Multiple Bonds: Sulfonyl radicals readily add to alkenes and alkynes, which can initiate cascade cyclizations to form complex heterocyclic structures or lead to the synthesis of vinyl and allyl sulfones. dntb.gov.ua

Cross-Coupling with Halides: Dual photoredox and nickel catalysis facilitates the cross-coupling of sodium sulfinates with aryl, heteroaryl, and vinyl halides. nih.gov In this process, the sulfonyl radical is generated via single-electron oxidation by the photocatalyst and is subsequently trapped within the nickel catalytic cycle to form the C-S bond. nih.gov

Formation of N-S and S-S Bonds: As previously discussed, the synthesis of both sulfonamides and thiosulfonates often involves sulfonyl radical intermediates. d-nb.infonih.govorganic-chemistry.org

Minisci-type Reactions: While extensively developed for alkyl sulfinates, the generation of radicals from sulfinate precursors for the functionalization of heteroarenes is a powerful strategy that highlights the potential of these reagents in radical-mediated processes. nih.govnih.gov

Stereochemical Control in Reactions Involving Sulfinates

Achieving stereochemical control in chemical reactions is a cornerstone of modern organic synthesis. While research specifically detailing stereocontrolled reactions of this compound is limited, principles derived from studies on related sulfinates provide significant insight. A key development in this area is the use of alkyl sulfinates in stereospecific cross-coupling reactions. nih.gov

It has been demonstrated that alkyl sulfinates can engage in sulfurane-mediated C(sp³)–C(sp²) cross-coupling, which allows for the programmable and stereospecific installation of alkyl groups. nih.gov In this process, a chiral, non-racemic alkyl sulfinate reacts with an organometallic reagent, proceeding through a transient hypervalent sulfur intermediate known as a sulfurane. The geometry of this intermediate and the subsequent reductive elimination to form the C-C bond occur with high fidelity, leading to the transfer of the stereochemical information from the starting sulfinate to the product with retention of configuration. nih.gov

This strategy of using the sulfur center to mediate a stereospecific transformation showcases the potential for achieving stereochemical control in reactions involving sulfinates. Although this work focused on C(sp³)-centered chirality in alkyl sulfinates, the underlying mechanistic principles could potentially be applied to reactions involving chiral indole sulfinate derivatives or their coupling with chiral organometallic partners, opening avenues for the asymmetric synthesis of complex indole-containing molecules.

Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For sodium 1-methyl-1H-indole-2-sulfinate, ¹H and ¹³C NMR are primary methods for structural verification, while ¹⁹F NMR is not applicable due to the absence of fluorine in the molecule.

The ¹H NMR spectrum provides information on the number of different types of protons and their electronic environments, while the ¹³C NMR spectrum provides analogous information for the carbon atoms.

In the ¹H NMR spectrum of this compound, distinct signals are expected for the N-methyl group, the proton on the pyrrole (B145914) ring (H3), and the four protons on the benzene (B151609) ring (H4, H5, H6, H7). The N-methyl protons would appear as a sharp singlet. The protons on the aromatic benzene portion of the indole (B1671886) ring would appear as a complex set of multiplets, with their specific chemical shifts and coupling patterns determined by their relative positions.

The ¹³C NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the 1-methyl-1H-indole core. The presence of the electron-withdrawing sulfinate group at the C2 position is expected to cause a significant downfield shift for the C2 carbon. The chemical shift of the N-methyl carbon provides additional confirmation of the structure.

Predicted ¹H and ¹³C NMR chemical shifts for the 1-methyl-1H-indole-2-sulfinate anion are presented below. These values are estimated based on known data for 1-methylindole (B147185) and the expected electronic effects of the C2-sulfinate substituent.

Interactive Table 1: Predicted NMR Data for 1-methyl-1H-indole-2-sulfinate Anion Note: Predicted values are based on analogous structures and substituent effects. Actual experimental values may vary.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-CH₃ | ~3.7 | ~31 |

| C2 | - | ~145 |

| C3 | ~6.5 | ~102 |

| C3a | - | ~129 |

| C4 | ~7.6 | ~121 |

| C5 | ~7.2 | ~122 |

| C6 | ~7.3 | ~120 |

| C7 | ~7.5 | ~110 |

Analysis of coupling constants (J-values) in the ¹H NMR spectrum is critical for confirming the substitution pattern on the aromatic ring. For instance, the coupling between adjacent protons (ortho-coupling, e.g., JH4-H5) is typically in the range of 7-9 Hz, while meta-coupling (JH4-H6) is smaller (2-3 Hz), and para-coupling is often negligible.

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, especially for complex molecules.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would clearly show the connectivity of the aromatic protons on the benzene ring (H4 through H7), confirming their adjacent positions. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. libretexts.org It would be used to definitively assign each protonated carbon in the molecule, for example, linking the ¹H signal at ~3.7 ppm to the N-methyl ¹³C signal at ~31 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying and assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the N-methyl protons to both C2 and C7a, and from the H3 proton to C2, C3a, and C7a, thereby confirming the core indole structure and the position of the sulfinate group.

The combined use of these 1D and 2D NMR techniques provides a comprehensive and definitive map of the molecular structure. researchgate.net

Time-resolved NMR, also known as kinetic NMR, is a powerful technique for studying reaction kinetics and mechanisms in real time. nih.gov This method can be applied to monitor the formation of this compound. By setting up the reaction directly within an NMR spectrometer or by using a flow system that continuously pumps the reaction mixture through the spectrometer, spectra can be acquired at regular intervals. magritek.comresearchgate.net

This approach allows for the simultaneous observation of the decrease in signal intensity of starting materials and the increase in the intensity of product signals. magritek.com For example, one could monitor the appearance of the characteristic N-methyl singlet or the H3 proton signal of the product over time. This data provides direct insight into reaction rates, the presence of any reaction intermediates, and the final yield, facilitating rapid reaction optimization. jhu.eduwiley.com

Mass Spectrometry (MS) Techniques (e.g., HRMS, LC-MS)

Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap instruments, is used to determine the mass of a molecule with extremely high accuracy (typically within 5 ppm). ncsu.edu For this compound (C₉H₈NNaO₂S), HRMS would be used to measure the exact mass of the 1-methyl-1H-indole-2-sulfinate anion ([M]⁻).

The theoretical exact mass of the anion (C₉H₈NO₂S⁻) is 194.0281 Da. An experimental HRMS measurement confirming this value to within a few parts per million provides unequivocal evidence for the compound's elemental composition, a critical step in its identification. mdpi.com

Tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS), involves the isolation of a specific ion (the precursor ion) and its fragmentation to produce a characteristic pattern of product ions. ncsu.edu This fragmentation pattern serves as a molecular fingerprint that can be used for structural elucidation.

For the 1-methyl-1H-indole-2-sulfinate anion (m/z 194.03), a plausible fragmentation pathway in negative ion mode would be initiated by the neutral loss of sulfur dioxide (SO₂; 63.9619 Da), a stable small molecule. This would result in a major fragment ion at m/z 130.0662, corresponding to the 1-methyl-1H-indol-2-yl anion. Further fragmentation of the indole ring could occur under higher collision energies. The analysis of these fragmentation pathways provides strong confirmatory evidence for the proposed structure. researchgate.netnih.gov It is important to note that the presence of the sodium counter-ion can sometimes lead to the formation of sodium adducts in positive ion mode, which can complicate spectra and fragmentation patterns. nih.govchromforum.org

Interactive Table 2: Predicted HRMS Fragmentation of 1-methyl-1H-indole-2-sulfinate Anion

| Precursor Ion (m/z) | Proposed Fragment Structure | Proposed Neutral Loss | Fragment Ion (m/z) |

|---|---|---|---|

| 194.0281 | 1-methyl-1H-indole-2-sulfinate anion | - | 194.0281 |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques used to identify functional groups within a molecule. The methods are based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. For a compound such as this compound, FTIR spectroscopy provides a characteristic fingerprint, allowing for both structural confirmation and the detection of impurities. mdpi.comnih.gov When analyzing the interaction of indole derivatives with other reagents, FTIR is well-suited to monitor changes in the carbonyl region and other molecular transformations. nih.govresearchgate.net The resulting spectrum, a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), reveals the presence of key structural motifs, including the indole ring system and the sulfinate group.

The FTIR spectrum of this compound is characterized by a series of absorption bands that can be assigned to the vibrational modes of its constituent functional groups. The indole nucleus exhibits several characteristic vibrations. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The stretching vibrations of the C=C bonds within the aromatic and pyrrole rings of the indole structure produce a series of bands in the 1600-1450 cm⁻¹ region.

The sulfinate group (R-SO₂⁻) is distinguished by strong, characteristic absorptions corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. While precise frequencies can be influenced by the molecular environment and physical state, analogous sulfonate groups show characteristic peaks for the S=O bond at approximately 1040-1050 cm⁻¹ and 1170-1360 cm⁻¹. researchgate.net The analysis of vibrational data for indole analogues has been used for the qualitative assignment and description of normal modes. nih.gov

Below is a table summarizing the expected characteristic vibrational frequencies for the key functional groups in this compound.

Table 1: Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| Indole Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Indole Ring | C=C Aromatic Stretch | 1600 - 1450 |

| Indole Ring | C-N Stretch | 1360 - 1250 |

| Methyl Group | C-H Asymmetric/Symmetric Stretch | 2980 - 2850 |

| Sulfinate (S=O) | Asymmetric Stretch | ~1100 - 1030 |

| Sulfinate (S=O) | Symmetric Stretch | ~1000 - 950 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, thereby confirming the absolute configuration of a molecule. nih.govacs.org For a novel compound like this compound, single-crystal X-ray diffraction analysis would provide unequivocal confirmation of its covalent structure and ionic interactions. The process involves four primary steps: growing a high-quality single crystal, collecting diffraction data, solving the structure, and refining the crystallographic model. nih.gov

In studies of related complex indole derivatives, X-ray crystallography has been essential for confirming regioselectivity in synthetic reactions and elucidating detailed structural features. acs.orgresearchgate.net The analysis yields a set of crystallographic data that describes the unit cell of the crystal. For example, studies on indole derivatives have reported structures in triclinic and monoclinic crystal systems. researchgate.netmdpi.com The data generated allows for a complete and accurate visualization of the molecule's solid-state conformation and its packing within the crystal lattice.

Table 2: Example of Crystallographic Data Parameters

| Parameter | Description | Example Data Type |

| Chemical Formula | The elemental composition of the molecule. | C₉H₈NNaO₂S |

| Formula Weight | The molar mass of the compound. | 217.22 g/mol |

| Crystal System | The symmetry system of the crystal lattice. | Monoclinic, Triclinic, etc. researchgate.netmdpi.com |

| Space Group | The specific symmetry group of the crystal. | P2₁, P-1, etc. mdpi.com |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a = 5.93 Å, b = 10.97 Å, c = 14.80 Å; α = 100.5°, β = 98.6°, γ = 103.8° mdpi.com |

| Volume (V) | The volume of the unit cell. | ų |

| Z | The number of molecules per unit cell. | e.g., 4 |

| R-factor | An indicator of the quality of the structural refinement. | e.g., 0.0744 |

Chromatographic Techniques for Separation and Purity (e.g., HPLC, TLC)

Chromatographic methods are indispensable for the separation of compounds from a mixture and for the assessment of purity. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most common techniques employed in this context. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of pharmaceutical compounds and is widely used for determining the purity of indole derivatives. mdpi.comethernet.edu.et A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose. ijper.org The method's parameters, including the stationary phase (column), mobile phase composition, flow rate, and detector wavelength, are optimized to achieve effective separation of the target compound from any starting materials, byproducts, or degradation products. researchgate.net For instance, a validated RP-HPLC method for an indole-containing drug utilized a C18 column with a mobile phase of methanol, acetonitrile (B52724), and a sodium acetate (B1210297) buffer, with detection at 254 nm. ijper.org The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram.

Table 3: Typical RP-HPLC Method Parameters for Indole Derivatives

| Parameter | Description | Typical Value/Condition |

| Column | The stationary phase used for separation. | C18, 5 µm, 4.6 × 150 mm researchgate.net |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile:Methanol:Buffer (e.g., Sodium Acetate) ijper.org |

| Elution Mode | The method of mobile phase delivery. | Isocratic or Gradient |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.8 - 1.0 mL/min ijper.orgresearchgate.net |

| Detection | The method used to visualize the separated components. | UV-Visible PDA Detector at 254 nm ijper.org |

| Retention Time (t R) | The time taken for a compound to elute from the column. | Compound-specific (e.g., < 10 min) |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for qualitative analysis, such as monitoring the progress of a reaction or quickly assessing the purity of a sample. libretexts.orgresearchgate.net The technique involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel) and developing it in a sealed chamber with a suitable mobile phase. libretexts.orguj.edu.pl Different compounds travel up the plate at different rates depending on their polarity and interaction with the stationary and mobile phases. libretexts.org The position of a compound is described by its Retention Factor (R f), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org A pure sample should ideally yield a single spot. libretexts.org TLC is particularly useful for visualizing the disappearance of starting materials and the appearance of a new product spot during a chemical synthesis. libretexts.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a sample. This method provides a crucial check on the purity and empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula.

For this compound (C₉H₈NNaO₂S), the theoretical elemental composition can be calculated from its molecular weight (217.22 g/mol ). To confirm the identity and purity of a synthesized batch, the experimental values obtained from an elemental analyzer must align closely with these theoretical percentages, typically within a margin of ±0.4%. This correspondence provides strong evidence that the compound has been synthesized with the correct elemental composition and is free from significant impurities.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 9 | 108.099 | 49.76% |

| Hydrogen | H | 1.008 | 8 | 8.064 | 3.71% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.45% |

| Sodium | Na | 22.990 | 1 | 22.990 | 10.58% |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.73% |

| Sulfur | S | 32.06 | 1 | 32.060 | 14.76% |

Applications of Sodium 1 Methyl 1h Indole 2 Sulfinate in Complex Organic Synthesis

As a Precursor for Highly Functionalized Indole (B1671886) Derivatives

The indole nucleus is a cornerstone of many biologically active natural products and pharmaceutical agents. The functionalization of the indole ring is therefore a central theme in medicinal chemistry and drug discovery. Sodium 1-methyl-1H-indole-2-sulfinate serves as an excellent starting material for introducing a variety of substituents onto the indole core, particularly at the C2 and C3 positions.

The sulfinate moiety can be readily converted into sulfones or sulfides, which are themselves valuable functional groups or can act as intermediates for further transformations. For instance, regioselective sulfenylation at the C2 or C3 position of indoles can be achieved using sodium arylsulfinates under specific conditions. mdpi.comresearchgate.net While direct sulfenylation often targets the C3 position, methods have been developed for C2 functionalization. mdpi.comresearchgate.net The 1-methyl group on the indole nitrogen prevents N-functionalization and directs reactivity towards the pyrrole (B145914) ring, making the title compound a precise tool for creating C2-substituted indoles.

Furthermore, the sulfinate group can participate in cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This versatility enables the synthesis of a wide array of indole derivatives with tailored electronic and steric properties. The reactivity of the sulfinate as a precursor is foundational to many of the applications discussed in subsequent sections.

| Product Class | Reaction Type | Typical Reagents/Conditions | Reference |

|---|---|---|---|

| 2-Sulfonylindoles | Oxidative Coupling | Reaction with another indole molecule, often with an oxidant | nih.gov |

| 3-Sulfenylindoles | Electrophilic Sulfenylation | Hydroiodic acid (HI) | researchgate.net |

| 2-Aryl/Heteroaryl Indoles | Desulfinative Cross-Coupling | Aryl/heteroaryl halides, Palladium catalyst | nih.govnih.gov |

| Azetidine/Oxetane-Substituted Indoles | Coupling Reaction | Azetidine/oxetane sulfinate salts | nih.gov |

Role in Multicomponent Reactions and Heterocycle Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single, atom-economical step. researchgate.netub.edu The development of MCRs that incorporate the indole skeleton is of significant interest for generating novel heterocyclic systems.

This compound can participate in MCRs where the sulfinate group acts as a reactive handle. For example, it can be envisioned as a component in reactions that build fused heterocyclic rings onto the indole core. In such a reaction, the sulfinate could act as a nucleophile or be transformed in situ into a more reactive species that triggers a cascade of bond-forming events. The indole moiety itself can participate in cyclocondensation reactions with various partners, and the sulfinate group at the C2 position can be used to modulate the reactivity or be incorporated into the final heterocyclic product. researchgate.net The use of sulfinates in MCRs represents a growing area of research, promising rapid access to complex and diverse molecular scaffolds for drug discovery and materials science.

| Reaction Name/Type | Components | Resulting Heterocycle | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin (derived from indole), carbonyl compound, amine | Quinoline-4-carboxylic acids | researchgate.net |

| Biginelli-type Reaction | Indole-3-carbaldehyde, urea/thiourea, active methylene (B1212753) compound | Indolyl-dihydropyrimidinones | researchgate.net |

| Ugi Reaction | Indole-based aldehyde/ketone, amine, carboxylic acid, isocyanide | Complex peptide-like structures with indole side chains | ub.edu |

Development of New Synthetic Strategies for C-S, C-N, and C-C Bond Construction

A key advantage of this compound is its ability to serve as a platform for the formation of various types of chemical bonds, including carbon-sulfur (C-S), carbon-nitrogen (C-N), and carbon-carbon (C-C) bonds. rsc.orgrsc.org

C-S Bond Construction: The most direct application of the sulfinate is in the formation of C-S bonds. It can act as a nucleophile or a radical precursor to generate sulfones and sulfides. rsc.org These reactions are often high-yielding and tolerant of a wide range of functional groups, providing reliable access to sulfur-containing indole derivatives. nih.govresearchgate.net

C-N Bond Construction: While the direct displacement of the sulfinate group by a nitrogen nucleophile is less common, modern synthetic methods are enabling such transformations. Catalytic systems, particularly those based on copper or palladium, can facilitate the coupling of amines with aryl sulfinates, although this is a challenging area. rsc.org More established is the conversion of the sulfinate to a group more amenable to C-N bond formation, or using the electronic influence of the sulfonyl group (formed after oxidation) to direct amination at other positions on the indole ring. Radical-based strategies are also emerging for C-N bond formation. manchester.ac.uk

C-C Bond Construction: A significant breakthrough in the use of sulfinate salts has been the development of palladium-catalyzed desulfinative cross-coupling reactions. nih.gov In these processes, the sulfinate group is extruded as sulfur dioxide (SO₂), and a new C-C bond is formed between the indole core and a coupling partner, typically an aryl or heteroaryl halide. nih.govbohrium.com This methodology positions this compound as a stable, easy-to-handle alternative to more sensitive organometallic reagents like boronic acids in Suzuki-Miyaura coupling reactions. nih.govsigmaaldrich.com This approach is particularly valuable for creating biaryl structures, which are common motifs in pharmaceuticals.

| Bond Formed | Reaction Type | Key Features | Reference |

|---|---|---|---|

| C-S | Sulfonylation / Sulfenylation | Direct and reliable formation of sulfones and sulfides. | rsc.orgrsc.org |

| C-N | Transition-Metal Catalyzed Amination | Emerging methods for direct C-N coupling; often requires specific catalysts. | rsc.org |

| C-C | Desulfinative Cross-Coupling | Stable alternative to boronic acids; forms biaryl linkages via Pd catalysis. | nih.govmdpi.com |

Design and Synthesis of Chemically Diverse Compound Libraries

The creation of compound libraries is essential for high-throughput screening and the discovery of new lead compounds in drug development. chemrxiv.orgnih.gov The synthetic versatility of this compound makes it an ideal scaffold for diversity-oriented synthesis.

Starting from this single, common precursor, a multitude of distinct derivatives can be generated by applying the various bond-forming strategies outlined previously. By systematically varying the reaction partners—for example, using a range of aryl halides in desulfinative coupling, different amines in C-N bond formation, or diverse electrophiles for trapping sulfenate anions—a large and structurally diverse library of indole-based compounds can be rapidly assembled. sygnaturediscovery.com This parallel synthesis approach accelerates the exploration of the chemical space around the indole core, facilitating the identification of structure-activity relationships (SAR) for a given biological target. nih.gov

| Reaction Pathway | Variable Reagent | Resulting Compound Class |

|---|---|---|

| Desulfinative C-C Coupling | Library of Aryl/Heteroaryl Halides | Library of 2-Aryl/Heteroaryl Indoles |

| Sulfonamide Synthesis (via S-N bond) | Library of Primary/Secondary Amines | Library of Indole-2-sulfonamides |

| Sulfone Synthesis | Library of Alkyl/Aryl Halides | Library of Indole-2-sulfones |

Stereoselective Synthesis using Sulfinate Reagents

Asymmetric synthesis is critical for producing enantiomerically pure drugs, as different stereoisomers can have vastly different biological activities. Sulfinate reagents are valuable precursors for the synthesis of chiral sulfur compounds, most notably chiral sulfoxides. acs.org

The sulfur atom in a sulfinate ester or a sulfoxide (B87167) is a stereocenter when attached to two different organic groups and an oxygen atom. This compound can be converted into a chiral sulfoxide through stereoselective oxidation or by reaction with a chiral electrophile. nih.gov For example, the reaction of a sulfenate anion, generated from the sulfinate, with an electrophile in the presence of a chiral catalyst or auxiliary can proceed with high enantioselectivity. mdpi.comresearchgate.net These chiral indole-sulfinyl compounds can be used as chiral auxiliaries to control the stereochemistry of subsequent reactions or can be target molecules themselves, as chiral sulfoxides are found in several active pharmaceutical ingredients.

| Reaction | Chiral Control Element | Product | Stereochemical Outcome | Reference |

|---|---|---|---|---|

| Alkylation of Sulfenate Anion | Chiral Phase-Transfer Catalyst | Chiral Alkyl Indole Sulfoxide | Enantiomeric Excess (ee) | mdpi.com |

| Reaction with Grignard Reagents | Chiral Ligand (e.g., Quinine) | Chiral Aryl Indole Sulfoxide | Enantiomeric Excess (ee) | nih.gov |

| Transesterification | Chiral Alcohol | Diastereomeric Sulfinate Esters | Separable Diastereomers | nih.gov |

Future Research Directions and Unexplored Avenues

Investigation of Novel Catalytic Systems for Sulfinate Transformations

The transformation of sulfinates into other functional groups is a cornerstone of organosulfur chemistry. nih.govrsc.org Future research should prioritize the development of novel catalytic systems tailored for sodium 1-methyl-1H-indole-2-sulfinate, aiming to enhance efficiency, selectivity, and substrate scope. While traditional methods often rely on stoichiometric reagents, modern catalysis offers milder and more sustainable alternatives.

Key areas for exploration include:

Photoredox Catalysis: Visible-light-induced catalysis could provide a powerful tool for generating sulfonyl radicals from this compound under mild conditions. researchgate.net These radicals could then participate in a variety of carbon-sulfur bond-forming reactions.

Electrochemical Synthesis: Electrochemical methods offer a reagent-free approach to sulfinate transformations, minimizing waste and enhancing safety. rsc.org The development of electrochemical protocols for the sulfonylation of various substrates using this compound would be a significant step forward.

Transition Metal Catalysis: While some metal-catalyzed reactions of sulfinates are known, there is considerable scope for discovering new catalysts that can mediate novel transformations of this compound. acs.org For instance, copper- or palladium-catalyzed cross-coupling reactions could enable the synthesis of a diverse range of 2-sulfonylindoles.

A comparative overview of potential catalytic systems is presented in Table 1.

Table 1: Potential Catalytic Systems for Transformations of this compound

| Catalytic System | Potential Transformations | Advantages |

| Photoredox Catalysis | C-S bond formation, addition to alkenes | Mild reaction conditions, high functional group tolerance |

| Electrochemical Synthesis | Sulfonylation of arenes and heteroarenes | Reagent-free, environmentally friendly |

| Transition Metal Catalysis | Cross-coupling reactions, C-H functionalization | High efficiency, broad substrate scope |

Expansion of Substrate Scope and Reaction Diversity for Indole (B1671886) Sulfinates

The synthetic utility of this compound is directly linked to the range of substrates it can react with and the diversity of chemical transformations it can undergo. Future research should focus on expanding the substrate scope beyond simple aromatic and aliphatic compounds to include more complex and sterically demanding molecules.

Furthermore, the exploration of new reaction manifolds for indole sulfinates is a high-priority research area. This could involve leveraging the unique electronic properties of the 1-methyl-1H-indole nucleus to achieve unprecedented reactivity. For example, the development of methods for the direct C-H sulfonylation of unactivated C-H bonds using this compound would be a major breakthrough. acs.org

Green Chemistry Approaches in Sulfinate Synthesis and Reactions

The principles of green chemistry should be at the forefront of future research involving this compound. This includes the development of more sustainable methods for its synthesis, as well as the design of environmentally benign reactions that utilize it as a key building block.

Key green chemistry considerations include:

Use of Renewable Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ethanol, or ionic liquids.

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, minimizing waste.

Catalytic vs. Stoichiometric Reagents: Prioritizing the use of catalytic amounts of reagents over stoichiometric ones to reduce environmental impact. orgsyn.org

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational modeling can provide invaluable insights into the reaction mechanisms of sulfinate transformations. Future research should employ advanced computational techniques, such as density functional theory (DFT), to elucidate the intricate details of reactions involving this compound. A deeper mechanistic understanding will facilitate the rational design of more efficient and selective catalysts and the prediction of novel reaction pathways.

Exploration of New Chemical Transformations Leveraging Indole-Sulfinate Synergies

The combination of the indole moiety and the sulfinate group within the same molecule presents exciting opportunities for synergistic reactivity. Future research should aim to uncover and exploit these synergies to develop novel chemical transformations. For instance, the indole nitrogen could act as an internal directing group, facilitating regioselective functionalization at other positions of the indole ring. Alternatively, the sulfinate group could be used to modulate the electronic properties of the indole nucleus, enabling otherwise difficult transformations.

Q & A

Q. What are the optimal synthetic routes for sodium 1-methyl-1H-indole-2-sulfinate, and how can reaction conditions be methodologically optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 1-methylindole followed by neutralization with sodium hydroxide. Key parameters include temperature (50–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometric ratios of sulfonating agents. Optimization can employ Design of Experiments (DoE) to evaluate interactions between variables like reaction time, temperature, and catalyst loading. Systematic screening using fractional factorial designs helps identify critical factors affecting yield and purity .

Q. What spectroscopic and crystallographic techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer :

- Spectroscopy : Use -/-NMR to verify substituent positions and sulfinate group integration. Mass spectrometry (ESI-MS) confirms molecular weight.

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL refines bond lengths/angles and validates sulfinate coordination .

- Purity : Combustion analysis (C, H, N, S) and HPLC with UV detection quantify impurities. Ensure compliance with characterization standards outlined in journal guidelines .

Q. How should researchers design experiments to ensure reproducibility in synthesizing this compound?

- Methodological Answer :

- Document reaction parameters (e.g., solvent drying methods, inert atmosphere protocols) in detail.

- Include control experiments to assess batch-to-batch variability.

- Use Supporting Information sections to report minor procedural adjustments (e.g., cooling rates, filtration methods) critical for replication .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural analysis of this compound?

- Methodological Answer :

- Cross-validate DFT-optimized geometries with SC-XRD data (e.g., bond distances, dihedral angles). Discrepancies may arise from solvent effects or crystal packing forces.

- Use SHELXS for phase refinement to resolve ambiguities in electron density maps .

- Perform Hirshfeld surface analysis to quantify intermolecular interactions influencing experimental conformations .

Q. How can multi-parametric synthesis optimization be systematically approached using statistical methodologies for this compound?

- Methodological Answer :

- Apply Response Surface Methodology (RSM) to model interactions between variables (e.g., temperature, reagent excess).

- Use ANOVA to identify significant factors and generate contour plots for yield/purity trade-offs.

- Validate models with triplicate runs at predicted optimal conditions .

Q. What advanced crystallographic refinement techniques in SHELX programs improve accuracy in determining the crystal structure of this compound?

- Methodological Answer :

- Use SHELXL ’s TWIN/BASF commands to handle twinned crystals. Refine hydrogen atoms using riding models or neutron diffraction data.

- Validate thermal displacement parameters (ADPs) with ORTEP-3 graphical representations to detect overfitting .

- Cross-check with WinGX -generated Fourier difference maps to locate residual electron density .

Research Design & Literature Integration

Q. How can researchers address gaps in existing literature on the reactivity of this compound?

- Methodological Answer :

- Conduct systematic reviews using databases like PubMed and Web of Science, filtering for studies on sulfinate reactivity (e.g., nucleophilic substitution, oxidation).

- Prioritize studies with robust methodological designs (e.g., controlled kinetic experiments over qualitative reports) .

- Highlight inconsistencies (e.g., conflicting solvent effects) as opportunities for mechanistic studies .

Q. What frameworks are effective for integrating crystallographic data into broader mechanistic studies of sulfinate derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.